molecular formula C7H9N5 B13006773 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine

1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine

Cat. No.: B13006773
M. Wt: 163.18 g/mol
InChI Key: PJGHWNLFALHMCN-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for therapeutic research.

Preparation Methods

The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine can be achieved through several routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . Another approach involves the one-pot catalyst-free procedure at room temperature using dibenzoylacetylene and triazole derivatives . These methods highlight the versatility and efficiency of synthesizing this compound.

Chemical Reactions Analysis

1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid for hydrolysis, methanol and ethanol for nucleophilic substitutions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acids in the active site is crucial for its inhibitory activity .

Comparison with Similar Compounds

1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific interactions with CDKs and its potential for developing targeted cancer therapies.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)ethanamine

InChI

InChI=1S/C7H9N5/c1-5(8)6-10-11-7-9-3-2-4-12(6)7/h2-5H,8H2,1H3

InChI Key

PJGHWNLFALHMCN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C2N1C=CC=N2)N

Origin of Product

United States

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